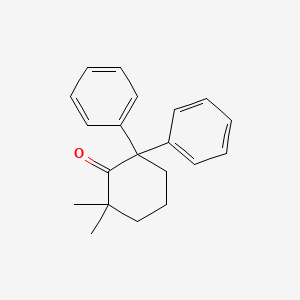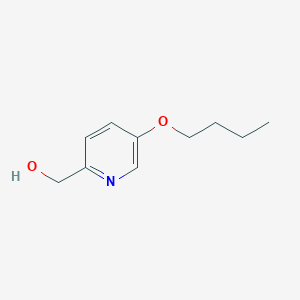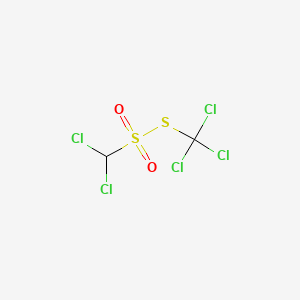
4-(Chloroacetyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloroacetyl)benzoyl chloride is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of both a chloroacetyl group and a benzoyl chloride group attached to a benzene ring. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
4-(Chloroacetyl)benzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorobenzoyl chloride with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chlorides.
Industrial production methods for this compound often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products.
Chemical Reactions Analysis
4-(Chloroacetyl)benzoyl chloride undergoes a variety of chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride groups in this compound are highly reactive towards nucleophiles such as amines, alcohols, and thiols. These reactions typically result in the formation of amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(Chloroacetyl)benzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: The compound can undergo Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst, leading to the formation of various substituted aromatic ketones.
Common reagents used in these reactions include aluminum chloride, water, and various nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific nucleophile and reaction conditions used.
Scientific Research Applications
4-(Chloroacetyl)benzoyl chloride has several scientific research applications, including:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those containing benzoyl and chloroacetyl functional groups.
Agrochemical Production: The compound is used in the production of herbicides, insecticides, and fungicides.
Material Science: It is used in the synthesis of polymers and other advanced materials with specific functional properties.
Biological Research: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with nucleophilic amino acid residues.
Mechanism of Action
The mechanism of action of 4-(Chloroacetyl)benzoyl chloride involves its reactivity towards nucleophiles. The acyl chloride groups in the compound are highly electrophilic and readily react with nucleophilic groups such as amines, alcohols, and thiols. This reactivity allows the compound to form covalent bonds with various biological molecules, which can be used to study enzyme mechanisms and protein-ligand interactions.
Comparison with Similar Compounds
4-(Chloroacetyl)benzoyl chloride can be compared with other acyl chlorides such as benzoyl chloride and chloroacetyl chloride. While benzoyl chloride contains only a benzoyl group and chloroacetyl chloride contains only a chloroacetyl group, this compound contains both functional groups, making it a versatile intermediate in organic synthesis.
Similar compounds include:
Benzoyl chloride: Used in the synthesis of benzoyl derivatives and as a reagent in organic chemistry.
Chloroacetyl chloride: Used in the synthesis of chloroacetyl derivatives and as a reagent in organic chemistry.
4-Chlorobenzoyl chloride: Used in the synthesis of 4-chlorobenzoyl derivatives and as a reagent in organic chemistry.
The presence of both benzoyl and chloroacetyl groups in this compound makes it unique and useful for specific synthetic applications that require both functional groups.
Properties
CAS No. |
76597-66-5 |
|---|---|
Molecular Formula |
C9H6Cl2O2 |
Molecular Weight |
217.05 g/mol |
IUPAC Name |
4-(2-chloroacetyl)benzoyl chloride |
InChI |
InChI=1S/C9H6Cl2O2/c10-5-8(12)6-1-3-7(4-2-6)9(11)13/h1-4H,5H2 |
InChI Key |
UNVAAHUVBSVHMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13958994.png)
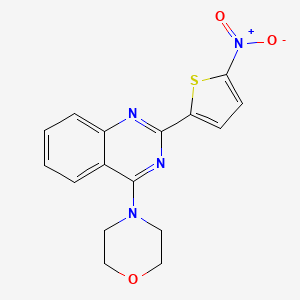
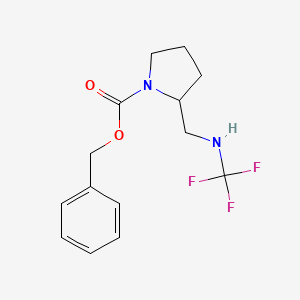
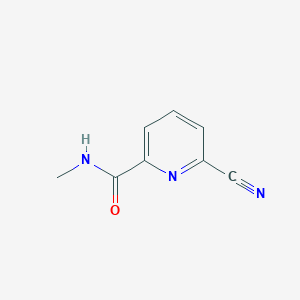
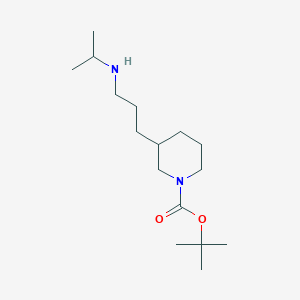
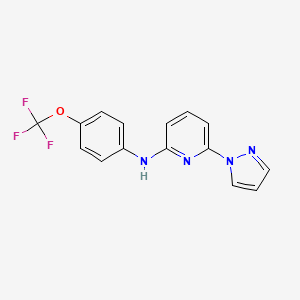
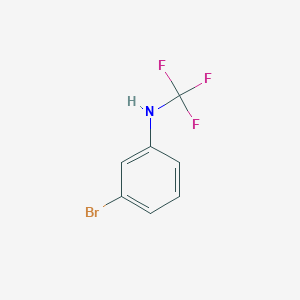
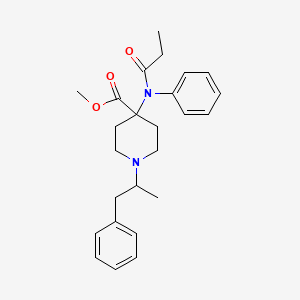

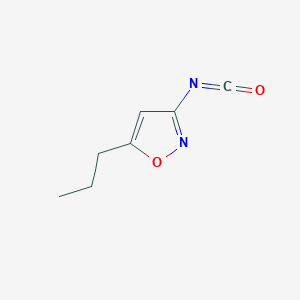
![Cyclopenta[d]imidazole-2,5(1H,3H)-dithione](/img/structure/B13959043.png)
